molecular formula C16H17N5 B12156532 2-(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,2,3,4-tetrahydroisoquinoline

2-(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12156532
M. Wt: 279.34 g/mol
InChI Key: WQDBFRLPVJJAIM-UHFFFAOYSA-N
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Description

2-(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a triazolo-pyridazine moiety with a tetrahydroisoquinoline scaffold, making it a promising candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Formation of the Triazolo-Pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-ethyl-1,2,4-triazole with a pyridazine derivative in the presence of a suitable catalyst can yield the triazolo-pyridazine core.

    Attachment of the Tetrahydroisoquinoline Moiety: The triazolo-pyridazine core is then reacted with a tetrahydroisoquinoline derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-b]pyridazine Derivatives: These compounds share the triazolo-pyridazine core and exhibit similar biological activities.

    Tetrahydroisoquinoline Derivatives: Compounds with the tetrahydroisoquinoline scaffold are known for their diverse pharmacological properties.

Uniqueness

What sets 2-(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,2,3,4-tetrahydroisoquinoline apart is its unique combination of the triazolo-pyridazine and tetrahydroisoquinoline moieties, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C16H17N5

Molecular Weight

279.34 g/mol

IUPAC Name

2-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C16H17N5/c1-2-14-17-18-15-7-8-16(19-21(14)15)20-10-9-12-5-3-4-6-13(12)11-20/h3-8H,2,9-11H2,1H3

InChI Key

WQDBFRLPVJJAIM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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